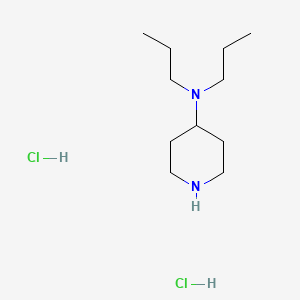
N,N-Dipropyl-4-piperidinamine dihydrochloride
Descripción general
Descripción
N,N-Dipropyl-4-piperidinamine dihydrochloride is a useful research compound. Its molecular formula is C11H26Cl2N2 and its molecular weight is 257.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N,N-Dipropyl-4-piperidinamine dihydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its structural resemblance to various piperidine derivatives that exhibit a range of biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by the presence of two propyl groups attached to the nitrogen atom of the piperidine ring. Its chemical formula is CHN·2HCl, indicating that it exists as a dihydrochloride salt, which enhances its solubility in aqueous solutions.
The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems. Piperidine derivatives are known to modulate the activity of neurotransmitters such as dopamine and serotonin, potentially influencing mood, cognition, and pain perception. Specifically, compounds within this class can act as:
- Dopamine Receptor Agonists/Antagonists : Influencing dopaminergic signaling pathways.
- Serotonin Receptor Modulators : Affecting serotonin levels and receptor activity.
1. Analgesic Activity
Research has demonstrated that certain piperidine derivatives exhibit analgesic properties. For instance, studies on related compounds have shown high affinity for μ-opioid receptors, leading to potent analgesic effects comparable to established opioids like morphine .
2. Anticancer Potential
Piperidine derivatives have been explored for their anticancer activities. A study indicated that structurally similar compounds can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of key signaling pathways involved in tumor progression .
3. Neuroprotective Effects
Given its structural similarities with other neuroactive piperidines, this compound may also possess neuroprotective properties. Compounds in this class have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for maintaining cholinergic signaling in the brain .
Study on Analgesic Efficacy
A comparative study evaluated the analgesic efficacy of this compound against morphine in animal models. The results indicated an ED value significantly lower than that of morphine, suggesting a potent analgesic effect with potentially fewer side effects .
Anticancer Activity Assessment
In vitro studies assessed the cytotoxicity of this compound on various cancer cell lines (e.g., breast and lung cancer). The compound showed IC values in the low micromolar range, indicating strong anticancer potential .
Research Findings Summary Table
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
N,N-Dipropyl-4-piperidinamine dihydrochloride is a piperidine derivative characterized by its two propyl groups attached to the nitrogen atom of the piperidine ring. Its chemical formula is C₁₁H₁₈Cl₂N₂, and it is typically used in the form of its dihydrochloride salt for stability and solubility in aqueous solutions.
Pharmacological Applications
- Analgesic Properties
- Antidepressant Activity
- Neuropharmacological Research
Table 1: Summary of Case Studies on this compound
Propiedades
IUPAC Name |
N,N-dipropylpiperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2.2ClH/c1-3-9-13(10-4-2)11-5-7-12-8-6-11;;/h11-12H,3-10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGRRLUPJUCPEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















